2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine
Description
Properties
IUPAC Name |
2-[4-[(2,2-difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO3/c1-18-11-5-9(3-4-17)6-12(19-2)13(11)20-8-10-7-14(10,15)16/h5-6,10H,3-4,7-8,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFJAIAXCVNWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CC2(F)F)OC)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine is a member of the phenethylamine class, notable for its potential biological activity. This article explores its pharmacological properties, biological effects, and relevant case studies, emphasizing its interaction with serotonin receptors and other biological pathways.
Chemical Structure and Properties
- Molecular Formula : C17H22F2N1O3
- Molecular Weight : 337.37 g/mol
- CAS Number : 205448-64-2
The compound features a difluorocyclopropyl group attached to a methoxy-substituted phenyl ring, which is crucial for its biological activity. The presence of methoxy groups at the 3 and 5 positions enhances lipophilicity, potentially influencing receptor binding.
Research indicates that compounds similar to this compound often act as serotonin receptor agonists , particularly at the 5-HT2A receptor . This receptor is implicated in various neuropsychiatric conditions and mediates hallucinogenic effects when activated.
Key Findings:
- Serotonin Receptor Interaction : Agonist activity at 5-HT2A receptors has been documented for structurally related compounds, leading to psychoactive effects .
- Psychoactive Effects : The structural modifications (e.g., difluorocyclopropyl and methoxy groups) are believed to enhance binding affinity and potency at serotonin receptors .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Psychoactivity | Induces hallucinogenic effects through serotonin receptor activation |
| Receptor Binding | High affinity for 5-HT2A receptors; potential modulation of dopaminergic pathways |
| Toxicology | Limited data; requires further investigation into safety profiles |
| Therapeutic Potential | Possible applications in treating mood disorders or other psychiatric conditions |
Case Studies and Research Findings
- Psychoactive Properties : A study on related phenethylamines indicated that compounds with similar methoxy substitutions exhibit significant psychoactive effects, supporting the hypothesis that this compound may also have potent psychoactive properties .
- Serotonin Receptor Studies : Research has shown that small lipophilic substituents on the phenethylamine backbone enhance agonistic activity at serotonin receptors. For instance, compounds with halogen substitutions have been reported to increase potency significantly .
- Toxicological Insights : While specific case studies on this compound are scarce, similar compounds have been associated with adverse effects due to their potent serotonergic activity. Monitoring for toxicity and side effects is critical in any therapeutic application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the 2C-X class of phenethylamines, which share a core structure of a phenyl ring substituted with two methoxy groups (positions 2 and 5) and a variable substituent at position 3. Key differences in substituents and pharmacological profiles are summarized below:
Pharmacological and Metabolic Differences
- Substituent Effects : The difluorocyclopropylmethoxy group in the target compound introduces increased lipophilicity compared to ethoxy or alkylthio groups (e.g., 2C-T-2). This may enhance blood-brain barrier penetration but reduce metabolic clearance due to steric hindrance .
- Receptor Binding: Alkylthio (2C-T-2) and halogenated (2C-I) analogs exhibit high affinity for 5-HT₂A receptors, whereas the ethoxy analog (C₁₂H₁₉NO₃) shows weaker binding in preclinical studies . The target compound’s fluorinated cyclopropane may alter receptor interaction dynamics, though empirical data are lacking.
- Toxicity: 2C-T-2 and 2C-I are associated with cardiovascular risks (hypertension, tachycardia) and neurotoxicity at high doses . No acute toxicity data are available for the target compound or its ethoxy analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
